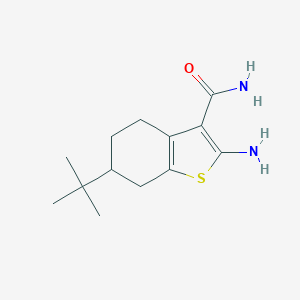

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the empirical formula C11H18N2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)C1CCc2nc(N)sc2C1 . This indicates that the molecule contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.34 . It’s a solid substance . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Analysis of Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are notable for their biological activity, including cytostatic effects. They are synthesized using aromatic aldehydes and optimized for analysis via high-performance liquid chromatography (HPLC). The predicted biological activities include cytostatic, antitubercular, and anti-inflammatory properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, including those related to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown antibacterial and antifungal properties. Their molecular structures exhibit certain features, like intramolecular N-H.N hydrogen bonds, which influence their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Gewald's Amide Reactions

In the field of organic chemistry, Gewald's amide, which includes 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is utilized in reactions with aromatic aldehydes to synthesize various biologically active compounds. These compounds are promising for further pharmaceutical research (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).

Thienopyrimidine Synthesis

Research into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which include compounds like 2-amino-thiophene-3-carboxamides, has been conducted for thienopyrimidine synthesis. This research is significant for developing new pharmaceuticals (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown potential in pharmacology with activities like antiarrhythmic, serotonin antagonist, and antianxiety properties. These findings contribute to the exploration of new therapeutic drugs (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Eigenschaften

IUPAC Name |

2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)7-4-5-8-9(6-7)17-12(15)10(8)11(14)16/h7H,4-6,15H2,1-3H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIAHFWOUNFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346952 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68746-25-8 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447678.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B447681.png)

![1-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B447682.png)

![N'-[(2-allylphenoxy)acetyl]-6-bromo-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447683.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B447685.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B447686.png)

![N'-[bis(4-chlorophenoxy)acetyl]-6-bromo-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447690.png)

![(2Z,5Z)-5-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447692.png)

![5-(3-Bromo-4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447693.png)

![N'-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-2-oxochromene-3-carbohydrazide](/img/structure/B447695.png)

![1-(2-fluorophenyl)-5-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B447698.png)

![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447699.png)